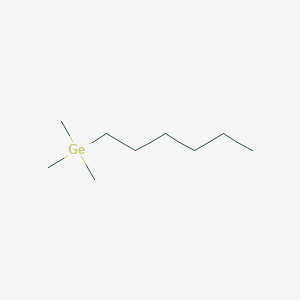
Hexyl(trimethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl(trimethyl)germane is an organogermanium compound with the chemical formula C9H22Ge It consists of a germanium atom bonded to a hexyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl(trimethyl)germane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with trimethylgermanium chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
C6H13MgBr+Ge(CH3)3Cl→C6H13Ge(CH3)3+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl(trimethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The hexyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the alkyl groups.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Scientific Research Applications
Hexyl(trimethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Medicine: Some studies suggest that organogermanium compounds may have therapeutic properties, including anti-cancer and immunomodulatory effects.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films and in the production of advanced materials.
Mechanism of Action
The mechanism by which hexyl(trimethyl)germane exerts its effects depends on the specific application. In chemical reactions, the germanium atom can act as a Lewis acid, facilitating various transformations. In biological systems, the compound may interact with cellular components, influencing biochemical pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Hexyl(trimethyl)silane: Similar structure but with silicon instead of germanium.
Hexyl(trimethyl)stannane: Similar structure but with tin instead of germanium.
Hexyl(trimethyl)lead: Similar structure but with lead instead of germanium.
Uniqueness
Hexyl(trimethyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability, making them valuable in specific applications where other elements may not perform as well.
Properties
CAS No. |
61518-53-4 |
|---|---|
Molecular Formula |
C9H22Ge |
Molecular Weight |
202.90 g/mol |
IUPAC Name |
hexyl(trimethyl)germane |
InChI |
InChI=1S/C9H22Ge/c1-5-6-7-8-9-10(2,3)4/h5-9H2,1-4H3 |
InChI Key |
NKGLWSLUUZOMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
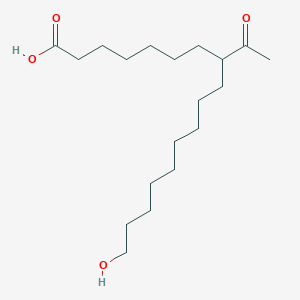
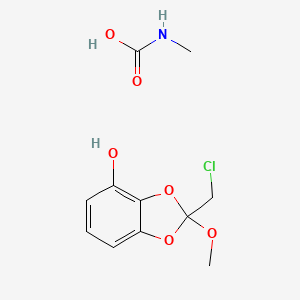
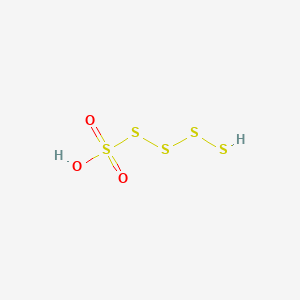
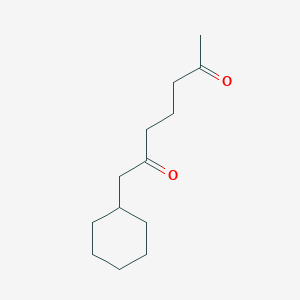
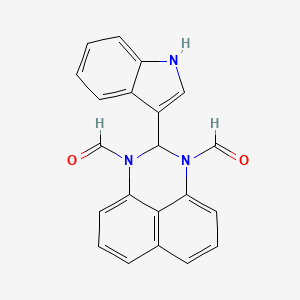

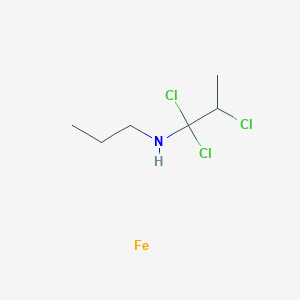
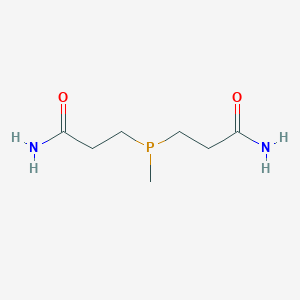
![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
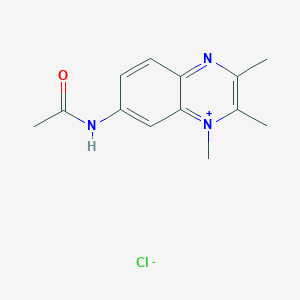
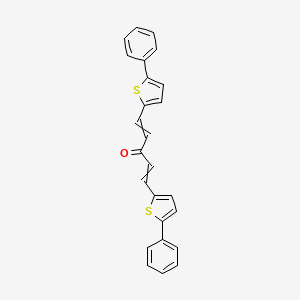
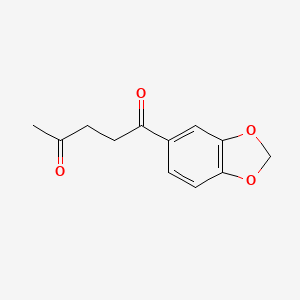
![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)
